

An In-Depth Technical Guide to 4,4'-Dibromobiphenyl-2,2'-diamine

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Compound of Interest

Compound Name: 4,4'-Dibromobiphenyl-2,2'-diamine

Cat. No.: B183518

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4,4'-Dibromobiphenyl-2,2'-diamine**, a key chemical intermediate. The document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and explores its applications, particularly in the realms of medicinal chemistry and materials science. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

4,4'-Dibromobiphenyl-2,2'-diamine, identified by the CAS number 136630-36-9, is a halogenated aromatic diamine with a biphenyl scaffold.^{[1][2][3]} This structure, featuring two bromine atoms and two amino groups, imparts a unique reactivity profile, making it a valuable building block in organic synthesis. The presence of amino groups allows for the formation of various heterocyclic structures, while the bromine atoms provide sites for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its synthesis and potential applications.

Properties of 4,4'-Dibromobiphenyl-2,2'-diamine

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of **4,4'-Dibromobiphenyl-2,2'-diamine** are summarized in the tables below.

Chemical and Physical Properties

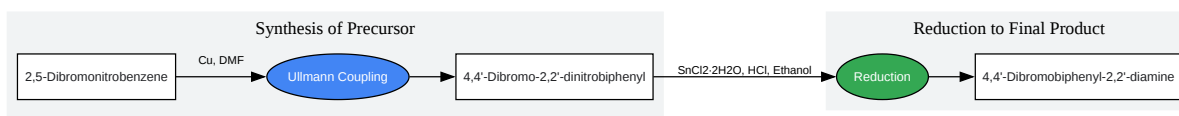
Property	Value	Reference
CAS Number	136630-36-9	[1][2][3]
Molecular Formula	C ₁₂ H ₁₀ Br ₂ N ₂	[1]
Molecular Weight	342.03 g/mol	
Appearance	Solid	[2]
Melting Point	113-118 °C	[2]
Solubility	Sparingly soluble in water.	[4]
pKa (predicted)	2.79 ± 0.10	[1]

Spectroscopic Data

While specific spectra are not provided in this guide, researchers can obtain characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry from various chemical suppliers or by performing their own analysis upon synthesis or purchase.

Synthesis of 4,4'-Dibromobiphenyl-2,2'-diamine

The primary and most established method for the synthesis of **4,4'-Dibromobiphenyl-2,2'-diamine** is the reduction of its dinitro precursor, 4,4'-Dibromo-2,2'-dinitrobiphenyl.



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Figure 1: Synthetic workflow for **4,4'-Dibromobiphenyl-2,2'-diamine**.

Experimental Protocol: Synthesis of 4,4'-Dibromo-2,2'-dinitrobiphenyl (Precursor)

This step involves an Ullmann coupling reaction of 2,5-dibromonitrobenzene.

Materials:

- 2,5-Dibromonitrobenzene
- Copper powder
- Dimethylformamide (DMF)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dibromonitrobenzene and dimethylformamide (DMF).
- To this solution, add activated copper powder.
- Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the copper residues.
- Pour the filtrate into ice-water to precipitate the crude product.
- Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4,4'-Dibromo-2,2'-dinitrobiphenyl.

Experimental Protocol: Reduction to 4,4'-Dibromobiphenyl-2,2'-diamine

This step involves the reduction of the nitro groups of the precursor to amino groups using tin(II) chloride.

Materials:

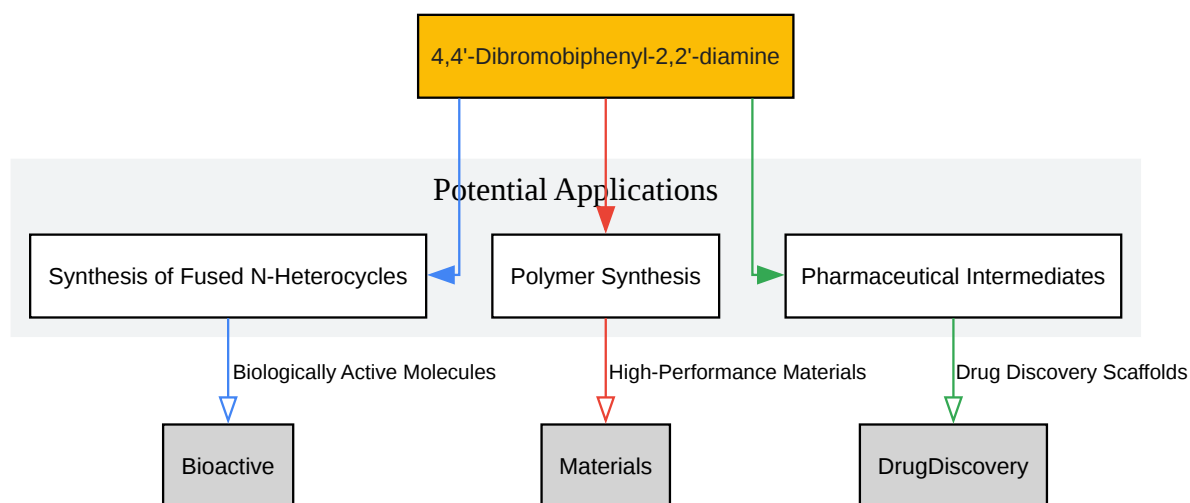
- 4,4'-Dibromo-2,2'-dinitrobiphenyl
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Concentrated hydrochloric acid (HCl)
- Ethanol
- Sodium hydroxide (NaOH) solution
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve 4,4'-Dibromo-2,2'-dinitrobiphenyl in ethanol.
- To this solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature with stirring.
- After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
- Extract the product into ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure **4,4'-Dibromobiphenyl-2,2'-diamine**.

Applications in Research and Development

4,4'-Dibromobiphenyl-2,2'-diamine serves as a versatile intermediate in the synthesis of various organic compounds, with notable potential in drug development and materials science.



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Figure 2: Potential applications of **4,4'-Dibromobiphenyl-2,2'-diamine**.

Synthesis of Heterocyclic Compounds

The diamine functionality of **4,4'-Dibromobiphenyl-2,2'-diamine** makes it an excellent precursor for the synthesis of various fused N-heterocyclic compounds. These heterocyclic systems are prevalent in many biologically active molecules and pharmaceutical agents. The biphenyl backbone provides a rigid scaffold, which can be advantageous in designing molecules with specific spatial orientations for receptor binding.

Intermediate in Drug Discovery

While specific drugs derived directly from **4,4'-Dibromobiphenyl-2,2'-diamine** are not widely reported, the broader class of substituted biphenyls is of significant interest in medicinal chemistry. The biphenyl moiety is a recognized pharmacophore in various drug classes. The presence of reactive handles (amino and bromo groups) on the **4,4'-Dibromobiphenyl-2,2'-diamine** scaffold allows for its incorporation into more complex molecules through reactions such as diazotization, acylation, and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This versatility makes it a valuable starting material for the synthesis of libraries of compounds

for biological screening. The structure suggests potential for biological activity, which warrants further investigation in pharmacological contexts.

Polymer and Materials Science

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The bromine atoms in **4,4'-Dibromobiphenyl-2,2'-diamine** can be further functionalized to tune the properties of the resulting polymers, for instance, to enhance flame retardancy or to introduce sites for cross-linking.

Safety and Handling

As with all chemicals, **4,4'-Dibromobiphenyl-2,2'-diamine** should be handled with appropriate safety precautions. It is a solid that may cause skin, eye, and respiratory irritation. It is recommended to handle this compound in a well-ventilated fume hood while wearing personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4,4'-Dibromobiphenyl-2,2'-diamine is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined properties and accessible synthetic route make it a practical starting material for the construction of complex molecules. For researchers and professionals in drug development, this compound offers a scaffold that can be elaborated into a diverse range of potential therapeutic agents. In materials science, it serves as a robust building block for novel polymers. This guide provides the foundational technical information necessary for the effective utilization of **4,4'-Dibromobiphenyl-2,2'-diamine** in a variety of research and development settings.

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